molecular formula C11H12O B13099766 2-(p-Tolyl)but-1-en-1-one

2-(p-Tolyl)but-1-en-1-one

Cat. No.: B13099766
M. Wt: 160.21 g/mol
InChI Key: YIXZOJGXMVFBRU-UHFFFAOYSA-N
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Description

2-(p-Tolyl)but-1-en-1-one is an organic compound with the molecular formula C11H12O. It is a member of the chalcone family, characterized by the presence of an α,β-unsaturated carbonyl system. This compound is known for its aromatic properties and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(p-Tolyl)but-1-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of benzeneacetyl chloride with α-ethyl-4-methylbenzene in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an ethanol solution at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)but-1-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields saturated alcohols or alkanes.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

2-(p-Tolyl)but-1-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)but-1-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

2-(p-Tolyl)but-1-en-1-one can be compared with other chalcone derivatives:

    Chalcone: The parent compound with a similar α,β-unsaturated carbonyl system.

    4-Methylchalcone: A derivative with a methyl group on the aromatic ring.

    2-(4-Methoxyphenyl)but-1-en-1-one: A compound with a methoxy group on the aromatic ring.

Uniqueness

This compound is unique due to the presence of the p-tolyl group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-3-10(8-12)11-6-4-9(2)5-7-11/h4-7H,3H2,1-2H3

InChI Key

YIXZOJGXMVFBRU-UHFFFAOYSA-N

Canonical SMILES

CCC(=C=O)C1=CC=C(C=C1)C

Origin of Product

United States

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